6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9NO3 It is a derivative of indanone, featuring a methoxy group at the 6-position and a nitroso group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one typically involves the nitration of 6-methoxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted indanone compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-5,6-dimethoxy-1H-inden-1-one
Uniqueness
6-Methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-6-methoxy-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(11-13)10(12)8(6)5-7/h2-3,5,13H,4H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMBBZNFBBNMDD-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=NO)C2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C/C(=N\O)/C2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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